2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione
Description
2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione is a heterocyclic compound featuring a central isoindole-1,3-dione (phthalimide) scaffold linked to a thiazole ring substituted with a 4-methylpiperazine group. This structure combines the electron-withdrawing phthalimide moiety with a thiazole-piperazine pharmacophore, which is often associated with CNS activity and receptor modulation.
Molecular Formula: C₁₈H₁₉N₅O₂S
Molecular Weight: 381.44 g/mol (calculated)
Key Features:
- Thiazole ring enhances metabolic stability and π-π stacking interactions.
- Phthalimide core contributes to planar aromaticity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-19-6-8-20(9-7-19)17-18-10-12(24-17)11-21-15(22)13-4-2-3-5-14(13)16(21)23/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSRXAUWMPBTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
The primary target of 2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione is currently unknown. Related compounds have been found to target proteins such as s100b.
Mode of Action
It’s likely that it interacts with its target protein to induce changes in cellular processes.
Biochemical Pathways
Related compounds have been found to modulate the dopamine receptor d3, suggesting potential applications as antipsychotic agents.
Pharmacokinetics
Related compounds have been found to have good bioavailability.
Biological Activity
The compound 2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione , also known by its CAS number 878085-04-2 , is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to synthesize existing research findings on its biological properties, focusing on its anticancer activity and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 268.36 Da . The compound's structure features an isoindole core linked to a thiazole moiety via a piperazine group, which is critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The National Cancer Institute (NCI) evaluated its efficacy using a panel of approximately 60 human tumor cell lines. The results indicated:
- Mean GI50 (Growth Inhibition 50) values around 15.72 μM .
- TGI (Total Growth Inhibition) values of approximately 50.68 μM .
These values suggest that the compound effectively inhibits cell proliferation at relatively low concentrations, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. In particular:
- It has shown high cytotoxicity towards non-small cell lung cancer (NSCLC) cells, with notable inhibition rates:
- HOP-62 : GP = -17.47%
- CNS cancer SF-539 : GP = -49.97%
- Melanoma MDA-MB-435 : GP = -22.59%
These findings suggest that the compound may interfere with key signaling pathways involved in cancer cell survival and proliferation.
Research Findings and Case Studies
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| HOP-62 | <10 | 15 | <20 |
| SF-539 | <5 | 25 | <30 |
| MDA-MB-435 | <15 | 30 | <35 |
| OVCAR-8 | <20 | 40 | <45 |
| DU-145 | <10 | 20 | <25 |
This table summarizes the sensitivity of various cancer cell lines to the compound, indicating its broad-spectrum anticancer activity.
Pharmacokinetics and Drug-Like Properties
Pharmacokinetic studies using tools like SwissADME have shown that the compound possesses favorable drug-like properties:
- High solubility
- Moderate lipophilicity
- Acceptable permeability
These characteristics are crucial for its potential development as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Structural Insights :
- Halogenated Derivatives (e.g., bromo or chloro substituents on thiazole) exhibit increased electrophilicity, making them reactive intermediates in cross-coupling reactions .
- Piperazine vs. Morpholine : Piperazine derivatives generally show higher basicity and solubility compared to morpholine analogs, which may influence pharmacokinetics .
- Extended Aromatic Systems (e.g., quinazolinone in ) enhance planar stacking but may reduce blood-brain barrier permeability.
Pharmacological and Functional Comparisons
Key Findings :
- Anticonvulsant Activity : Derivatives like 2-[4-(5-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-isoindole-1,3-dione (from ) show efficacy in seizure models via GABA modulation.
- Antitumor Activity : Compounds such as 2-[4-(3-oxo-2,3-dihydroimidazo[2,1-a]phthalazin-6-yl)phenyl]-isoindole-1,3-dione () inhibit tumor growth through DNA interaction.
- Neuropharmacological Potential: The 4-methylpiperazine group in the target compound may enhance binding to CNS receptors, as seen in structurally related 4-(2-methoxyphenyl)piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
